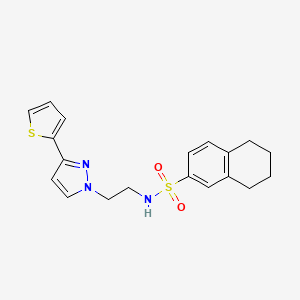

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a pyrazole ring substituted with a thiophen-2-yl group, connected via an ethyl linker to a 5,6,7,8-tetrahydronaphthalene scaffold bearing a sulfonamide moiety. The sulfonamide group enhances hydrogen-bonding capacity, which is critical for biological interactions such as enzyme inhibition .

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c23-26(24,17-8-7-15-4-1-2-5-16(15)14-17)20-10-12-22-11-9-18(21-22)19-6-3-13-25-19/h3,6-9,11,13-14,20H,1-2,4-5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVTOCEMVMQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves multiple steps:

Formation of the thiophen-2-yl-1H-pyrazole: : The synthesis begins with a condensation reaction between thiophene-2-carboxaldehyde and hydrazine derivatives to yield the pyrazole core.

Alkylation: : The pyrazole derivative is then alkylated with an ethylene chain.

Coupling Reaction: : The alkylated pyrazole is subsequently coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations for reaction conditions to maximize yield and purity. This includes:

Using automated reaction vessels to control temperature and pressure

Employing continuous flow reactors to enhance reaction rates

Utilizing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, such as:

Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

Reduction: : Reduction with agents like lithium aluminium hydride to produce thiol derivatives.

Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by the presence of functional groups like sulfonamide.

Common Reagents and Conditions

Common reagents include:

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: : Lithium aluminium hydride, sodium borohydride

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Major products formed from these reactions are typically sulfoxides, sulfones, and substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Sulfonamide derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Pyrazole-based compounds have been reported to possess antibacterial and antifungal properties. For example, derivatives have been synthesized and tested against common pathogens, showing promising results in inhibiting microbial growth .

G-Protein Coupled Receptors (GPCR) Modulation

Research focusing on GPCRs indicates that compounds like N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can act as modulators of these receptors. This modulation is crucial for developing new therapeutic agents targeting neurological disorders and other diseases linked to GPCR dysfunction .

Biological Research

In Vivo Studies

In vivo studies involving similar pyrazole derivatives have demonstrated their efficacy in reducing inflammation and pain through various mechanisms. These findings suggest that the compound could be explored further for its analgesic properties .

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive SAR studies. Researchers can modify different parts of the molecule to enhance its biological activity or reduce toxicity. Such studies have led to the identification of more potent analogs with improved pharmacological profiles .

Material Science

Nanocomposite Development

The compound's sulfonamide group can be utilized in creating nanocomposites for various applications including drug delivery systems. The integration of such compounds into nanomaterials enhances their stability and bioavailability, making them suitable for targeted therapy .

Fluorescent Properties

Recent investigations into the fluorescence properties of pyrazole derivatives indicate that modifications can lead to compounds with significant luminescent characteristics. This property is beneficial for applications in bioimaging and sensing technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects of sulfonamide derivatives | Significant inhibition of cancer cell proliferation was observed in vitro |

| Antimicrobial Evaluation | Tested various pyrazole derivatives against bacterial strains | Some derivatives showed effective antibacterial activity |

| GPCR Modulation Research | Investigated the interaction of pyrazole compounds with GPCRs | Identified potential therapeutic targets for drug development |

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily driven by its interaction with specific molecular targets:

Molecular Targets: : Often interacts with enzymes or receptor proteins, modulating their activity.

Pathways Involved: : Can interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Triazole vs. Pyrazole Derivatives: Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () utilize a triazole ring instead of pyrazole. Triazoles exhibit stronger dipole moments due to three nitrogen atoms, enhancing binding to polar enzyme pockets. Key Data:

| Property | Target Compound (Pyrazole) | Triazole Analog (6a, ) |

|---|---|---|

| Heterocyclic Ring | Pyrazole | 1,2,3-Triazole |

| IR Absorption (C=O) | Not reported | 1671 cm⁻¹ |

| NMR Shift (Aromatic H) | Not reported | δ 7.20–8.36 ppm |

Sulfonamide vs. Carboxamide Functionality

- Sulfonamide-Containing Analogs: The compound 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide () shares a pyrazole core and sulfonamide group. Sulfonamides are known for their metabolic stability and protease inhibition, whereas carboxamides (e.g., in ) are more prone to hydrolysis . Synthesis Comparison:

| Parameter | Target Compound (Hypothesized) | Compound |

|---|---|---|

| Reaction Solvent | Not reported | THF |

| Catalyst | Not reported | NaH |

| Key Intermediate | Ethyl-linked pyrazole | Bromopyrazole-carboxamide |

Thiophene and Naphthalene Motifs

- Thiophene-Substituted Derivatives: The drospirenone-related compound (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () shares thiophene and naphthalene motifs. The position of thiophene substitution (2-yl in the target vs. 3-yl in ) affects steric and electronic properties. Thiophen-2-yl groups are more electron-rich, enhancing π-π stacking in aromatic systems .

- Tetrahydronaphthalene vs.

Research Findings and Implications

- Instead, nucleophilic substitution or palladium-catalyzed coupling might be relevant for sulfonamide formation .

- Pharmacological Potential: While direct activity data for the target compound is unavailable, structural analogs suggest possible applications in kinase inhibition (sulfonamide group) or anticancer activity (pyrazole-thiophene motifs) .

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Introduction of the Thiophene Ring : Often accomplished via cross-coupling reactions.

- Sulfonamide Formation : This is done by reacting the intermediate with sulfonyl chlorides under basic conditions.

The final structure features a complex arrangement of heterocycles that contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. In a study evaluating thiophene-pyrazole hybrids, some exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against tested organisms .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. For example, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HepG2. Specific derivatives showed IC50 values indicating strong activity (e.g., IC50 values of 7.67 µg/mL against HeLa cells) . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, certain pyrazole-based compounds have shown efficacy in reducing nitric oxide production in LPS-stimulated macrophages .

Case Study 1: Antimicrobial Evaluation

A series of thiophene-pyrazole hybrids were synthesized and evaluated for antimicrobial activity. Compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing the role of electron-withdrawing groups in enhancing potency .

Case Study 2: Anticancer Activity

In a systematic evaluation of pyrazole derivatives against cancer cell lines, several compounds were identified with potent cytotoxicity. For instance, one derivative demonstrated an IC50 value of 16.70 µg/mL against HepG2 cells, showcasing its potential as an anticancer agent . Molecular docking studies suggested that these compounds could effectively bind to targets involved in cancer progression.

Data Tables

| Biological Activity | IC50 Values (µg/mL) | Tested Cell Lines/Organisms |

|---|---|---|

| Cytotoxicity | 7.67 (HeLa), 16.70 (HepG2) | HeLa, HepG2 |

| Antimicrobial | 12.5 - 25 | Various bacterial strains |

| Anti-inflammatory | Not specified | LPS-stimulated macrophages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.